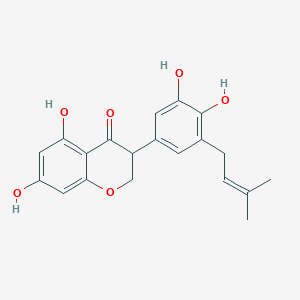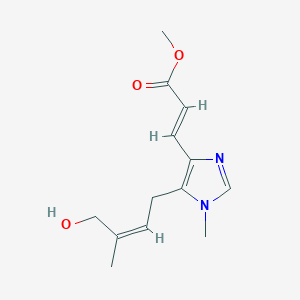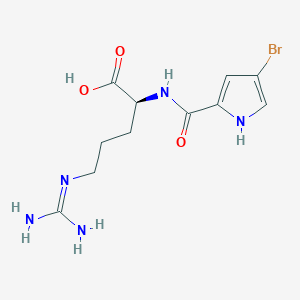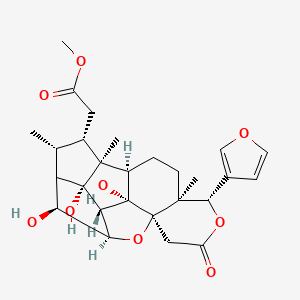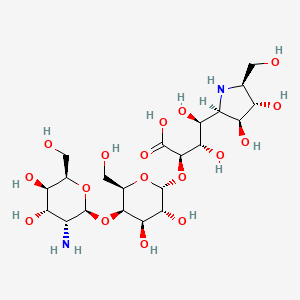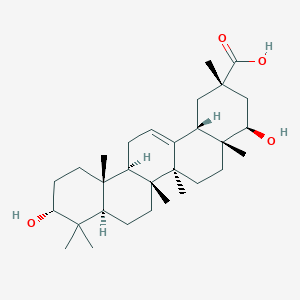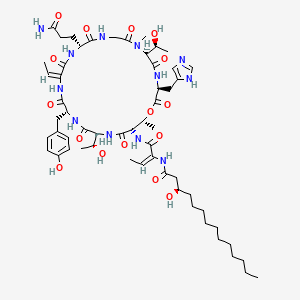
Unk-Abu(2,3-dehydro)-Thr(1)-D-aThr-D-Tyr-Abu(2,3-dehydro)-D-Gln-Gly-N(Me)aThr-His-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unk-Abu(2,3-dehydro)-Thr(1)-D-aThr-D-Tyr-Abu(2,3-dehydro)-D-Gln-Gly-N(Me)aThr-His-(1) is a natural product found in Aeromonas with data available.
Scientific Research Applications
Antibiotic Properties
The peptide sequence shares similarities with the structure of amphiphilic peptide antibiotics like Herbicolin A and B. These antibiotics have been studied for their unique structure and function, with Herbicolin B identified as a lipodepsinonapeptide and Herbicolin A as a glycolipodepsinonapeptide antibiotic. The amphiphilic nature of these peptides contributes to their antibiotic properties (Aydin et al., 1985).
Application in Asymmetric Syntheses
Optically active forms of allothreonine, a component in the peptide sequence, have applications in asymmetric syntheses. Methods to obtain D- and L-allothreonine, important as chiral reagents, have been developed and optimized, showing the peptide's relevance in synthetic chemistry (Yajima et al., 2010).
Structural Studies and Conformations
The peptide's structural analogs have been a subject of extensive research, particularly in understanding their conformations and structural properties. Studies on conformers of threonine and allothreonine, which share structural similarity with the given peptide sequence, have been conducted to understand their stability and properties in various conditions (Szidarovszky et al., 2009).
Peptide Design and Synthesis
Research on the design and synthesis of peptides containing similar structures has provided insights into the molecular design of peptides. This includes studies on molecular structures, β-turn formation, and conformational calculations, which are essential for the development of novel peptides with specific functions (Singh & Narula, 2009).
properties
Product Name |
Unk-Abu(2,3-dehydro)-Thr(1)-D-aThr-D-Tyr-Abu(2,3-dehydro)-D-Gln-Gly-N(Me)aThr-His-(1) |
|---|---|
Molecular Formula |
C57H86N12O16 |
Molecular Weight |
1195.4 g/mol |
IUPAC Name |
(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide |
InChI |
InChI=1S/C57H86N12O16/c1-8-11-12-13-14-15-16-17-18-19-38(73)28-45(75)62-39(9-2)52(79)68-48-34(6)85-57(84)43(27-36-29-59-31-61-36)66-56(83)49(33(5)71)69(7)46(76)30-60-50(77)41(24-25-44(58)74)64-51(78)40(10-3)63-53(80)42(26-35-20-22-37(72)23-21-35)65-54(81)47(32(4)70)67-55(48)82/h9-10,20-23,29,31-34,38,41-43,47-49,70-73H,8,11-19,24-28,30H2,1-7H3,(H2,58,74)(H,59,61)(H,60,77)(H,62,75)(H,63,80)(H,64,78)(H,65,81)(H,66,83)(H,67,82)(H,68,79)/b39-9+,40-10+/t32-,33+,34-,38-,41-,42-,43+,47-,48+,49+/m1/s1 |
InChI Key |
WRRXLNFHXIMOFU-QXTPRVETSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N/C(=C/C)/C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)CNC(=O)[C@H](NC(=O)/C(=C\C)/NC(=O)[C@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CC2=CC=C(C=C2)O)CCC(=O)N)C)[C@H](C)O)CC3=CN=CN3)C)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC1=O)C(C)O)CC2=CC=C(C=C2)O)CCC(=O)N)C)C(C)O)CC3=CN=CN3)C)O |
synonyms |
Sch 20561 Sch-20561 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)
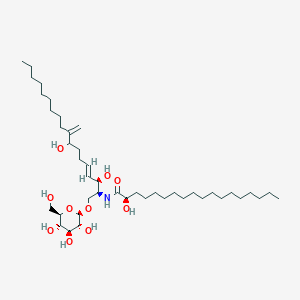
![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)


